Cas no 953-26-4 (Ethyl 3-(4-nitrophenyl)acrylate)

Ethyl 3-(4-nitrophenyl)acrylate is a nitro-substituted acrylate ester with the molecular formula C₁₁H₁₁NO₄. This compound is characterized by its conjugated system, which includes an electron-withdrawing nitro group at the para position of the phenyl ring, enhancing its reactivity in Michael additions and other conjugate addition reactions. It serves as a valuable intermediate in organic synthesis, particularly for constructing nitro-substituted aromatic frameworks. The ethyl ester group improves solubility in organic solvents, facilitating its use in various reaction conditions. Its crystalline form ensures consistent purity, making it suitable for applications in pharmaceuticals, agrochemicals, and materials science research.
Ethyl 3-(4-nitrophenyl)acrylate structure
953-26-4 structure
Product Name:Ethyl 3-(4-nitrophenyl)acrylate
CAS No:953-26-4
MF:C11H11NO4
MW:221.209343194962
MDL:MFCD00007380
CID:40403
PubChem ID:24848403
Update Time:2025-06-13

Ethyl 3-(4-nitrophenyl)acrylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(4-nitrophenyl)acrylate
    • Ethyl 4-nitrocinnamate,predominantly trans
    • Ethyl 4-nitrocinnamate
    • 4-Nitrocinnamic acid ethyl ester
    • Ethyl4-nitrocinnnamate
    • Ethyl-p-nitrocinnamate
    • 4-nitro ethyl cinnamate
    • 4-Nitrozimtsaeure-ethylester
    • Cinnamic acid,p-nitro-,ethyl ester
    • p-nitro-cinnamicaciethylester
    • RARECHEM AL BI 0194
    • Cinnamicacid, p-nitro-, ethyl ester (6CI,7CI,8CI)
    • 3-(4-Nitrophenyl)-2-propenoic acidethyl ester
    • 3-(4-Nitrophenyl)acrylic acid ethyl ester
    • Ethyl p-nitrocinnamate
    • NSC 4697
    • NSC 636709
    • Ethyl 4-nitrocinnamate
    • Cinnamic acid, p-nitro-, ethyl ester (6CI, 7CI, 8CI)
    • Ethyl 3-(4-nitrophenyl)-2-propenoate (ACI)
    • 3-(4-Nitrophenyl)-2-propenoic acid ethyl ester
    • 953-26-4
    • SR-01000025252
    • DTXSID601273204
    • Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
    • NSC-4697
    • AI3-19857
    • Ethyl 4-nitrocinnamate, predominantly trans
    • ethyl (E)-3-(4-nitrophenyl)prop-2-enoate
    • (E)-ethyl 3-(4-nitrophenyl)acrylate
    • Ethyl-4-nitrocinnamate
    • CS-W000345
    • AKOS000278419
    • Ethyl 3-(4-(hydroxy(oxido)amino)phenyl)acrylate
    • Ethyl (E)-3-(4-nitrophenyl)acrylate
    • 24393-61-1
    • Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
    • SCHEMBL275824
    • NS00040445
    • NSC636709
    • ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
    • 1-09-00-00247 (Beilstein Handbook Reference)
    • 4-Nitrocinnamic Acid Ethyl Ester
    • MFCD00007380
    • (E)-3-(4-nitrophenyl)-2-propenoic acid, ethyl ester
    • Z53861742
    • Cinnamic acid, p-nitro-, ethyl ester
    • NSC-636709
    • SR-01000025252-1
    • Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate #
    • DB-254632
    • NSC4697
    • BRN 2052533
    • 25TMC6MV4P
    • AE-848/01504031
    • MS-9824
    • Athyl-p-nitrocinnamat
    • ethyl (2E)-3-(4-nitrophenyl)acrylate
    • 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
    • Ethyl 4-nitrocinnamate, predominantly trans, 99%
    • CHEMBL4102908
    • EINECS 213-463-0
    • ETHYL4-NITROCINNAMATE
    • (E)-Ethyl 3-(4-nitrophenyl)prop-2-enoate
    • MDL: MFCD00007380
    • Inchi: 1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3
    • InChI Key: PFBQVGXIMLXCQB-UHFFFAOYSA-N
    • SMILES: O=C(C=CC1C=CC([N+](=O)[O-])=CC=1)OCC
    • BRN: 2052533

Computed Properties

  • Exact Mass: 221.06900
  • Monoisotopic Mass: 221.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 69.4

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.87 g/cm3 (20℃)
  • Melting Point: 138-140 °C (lit.)
  • Boiling Point: 362.26°C (rough estimate)
  • Flash Point: 141ºC
  • Refractive Index: 1.5200 (estimate)
  • Water Partition Coefficient: Insoluble
  • PSA: 72.12000
  • LogP: 2.69430
  • Solubility: Insoluble in water

Ethyl 3-(4-nitrophenyl)acrylate Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: S24/25:Prevent skin and eye contact.
  • Safety Instruction: S24/25
  • RTECS:GE0353332
  • TSCA:Yes
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

Ethyl 3-(4-nitrophenyl)acrylate Customs Data

  • HS CODE:29163900
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Ethyl 3-(4-nitrophenyl)acrylate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
Kinetic study of microwave-assisted Wittig reaction of stabilised ylides with aromatic aldehydes
Frattini, S.; Quai, M.; Cereda, E., Tetrahedron Letters, 2001, 42(39), 6827-6829

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Diiodobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  12 h, 110 °C
Reference
Improved synthesis method of palladium complex
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Tetrabutylammonium bromide Catalysts: Iodo[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](triphenylphosphine)pall… Solvents: Water ;  20 h, reflux
Reference
Heck reaction catalyzed by cyclopalladated ferrocenylimine derivatives in water
Zhang, Shi; Zhang, Hongyu; Yan, Xiaohui, Henan Huagong, 2006, 23(3), 20-22

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium, di-μ-chlorobis[2-[S-methyl-N-[(4-methylphenyl)sulfonyl]sulfinimidoyl-… Solvents: N-Methyl-2-pyrrolidone ;  12 h, 140 °C
Reference
Sulfilimine palladacycles: stable and efficient catalysts for carbon-carbon coupling reactions
Thakur, Vinay V.; Kumar, N. S. C. Ramesh; Sudalai, A., Tetrahedron Letters, 2004, 45(14), 2915-2918

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride ,  1H-Imidazolium, 3,3′-[2,2-bis(hydroxymethyl)-1,3-propanediyl]bis[1-methyl-, salt… Solvents: Dimethylformamide ,  Water ;  0.5 h, 80 °C
Reference
Aqueous-phase, palladium-catalyzed Heck reaction. The significant role of CN-containing counter anion
Cai, Yueqin; Song, Gonghua; Zhou, Xiaoying, Chinese Journal of Chemistry, 2012, 30(12), 2819-2822

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-(Acetato-κO)[2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl… Solvents: N-Methyl-2-pyrrolidone ;  20 h, 110 °C
Reference
N-H Cleavage as a Route to Palladium Complexes of a New PNP Pincer Ligand
Fan, Lei; Foxman, Bruce M.; Ozerov, Oleg V., Organometallics, 2004, 23(3), 326-328

Production Method 7

Reaction Conditions
1.1 Catalysts: 1908483-91-9 (polystyrene supported) Solvents: Ethanol ;  0.66 h, rt
Reference
Synthesis of polystyrene-supported Pd(II)-NHC complex derived from theophylline as an efficient and reusable heterogeneous catalyst for the Heck-Matsuda cross-coupling reaction
Mohammadi, Elmira; Movassagh, Barahman, Journal of Molecular Catalysis A: Chemical, 2016, 418, 418-419

Production Method 8

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Ethanol ;  12 h, rt
Reference
Synthesis of oxadiazole-2-oxide analogues as potential antischistosomal agents
Rai, Ganesha; Thomas, Craig J.; Leister, William; Maloney, David J., Tetrahedron Letters, 2009, 50(15), 1710-1713

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ,  Triethylamine ;  10 min, 0 °C
Reference
A microwave-accelerated esterification of α,β-unsaturated acids with alkyl or aryl carbonochloridate and triethylamine in acetonitrile as a novel esterifying reagent mixture
Pathania, Vinod; Sharma, Anuj; Sinha, Arun K., Helvetica Chimica Acta, 2005, 88(4), 811-816

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Toluene ,  Water ;  20 h, 100 °C
Reference
Heck reaction catalyzed by Pd/C, in a triphasic-organic/Aliquat 336/aqueous-solvent system
Perosa, Alvise; Tundo, Pietro; Selva, Maurizio; Zinovyev, Sergei; Testa, Alberto, Organic & Biomolecular Chemistry, 2004, 2(15), 2249-2252

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium (meso-macroporous organic polymer-supported nanoparticles) ,  Divinylbenzene-4-vinylpyridine copolymer (quaternized with EtI, complex with Pd(0)) Solvents: Dimethylformamide ;  6 h, 90 °C
Reference
Meso-macroporous organic polymer-supported homogeneously dispersed small Pd nanoparticles obtained by a simple ion-exchange approach for the Heck reaction
Ding, Shunmin; Qu, Baihong; Li, Yuan; Sun, Ling; Wu, Shaohua; et al, New Journal of Chemistry, 2019, 43(37), 14674-14677

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: (SP-4-1)-[[4,4′,4′′,4′′′-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN2… (salts with silica-bound methyl-propyl-imidazolium) ,  1-Methyl-3-[3-(trimethoxysilyl)propyl]imidazolium chloride (silica-bound, tetra(sulfophenyl)porphyrin palladate salts) ;  4 h, 140 °C; 140 °C → rt
Reference
Pd-porphyrin functionalized ionic liquid-modified mesoporous SBA-15: An efficient and recyclable catalyst for solvent-free Heck reaction
Zhang, Jing; Zhao, Guo-Feng; Popovic, Zora; Lu, Yong; Liu, Ye, Materials Research Bulletin, 2010, 45(11), 1648-1653

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Silica ,  Bis(benzonitrile)dichloropalladium ,  N1,N2-Bis[3-(triethoxysilyl)propyl]-1,2-cyclohexanediamine Solvents: Dimethylacetamide ,  Water ;  0.5 h, 125 °C; cooled
Reference
Heterogeneous Heck reaction catalysed by silica gel-supported 1,2-diaminocyclohexane-Pd complex
Alam, Nazmul Md.; Sarkar, Shaheen M.; Miah, Rezwan Md., Reaction Kinetics and Catalysis Letters, 2009, 98(2), 383-389

Production Method 14

Reaction Conditions
1.1 Reagents: Tributylamine Catalysts: Palladium ;  rt; rt → 80 °C; 2 h, 80 °C; 80 °C → rt
Reference
Palladium nanoparticles stabilized by an ionic polymer and ionic liquid: A versatile system for C-C cross-coupling reactions
Yang, Xue; Fei, Zhaofu; Zhao, Dongbin; Ang, Wee Han; Li, Yongdan; et al, Inorganic Chemistry, 2008, 47(8), 3292-3297

Production Method 15

Reaction Conditions
1.1 Reagents: Tributylamine Catalysts: Palladium diacetate ,  1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: Dodecane ;  2.5 h, 130 °C
Reference
Encapsulation of Pd complex in ionic liquid on highly ordered mesoporous silica MCM-41
Sarkar, M. S.; Qiu, Huili; Jin, Myung-Jong, Journal of Nanoscience and Nanotechnology, 2007, 7(11), 3880-3883

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Zinc oxide (ZnO) ,  Palladium Solvents: Dimethylformamide ;  3 h, 100 °C
Reference
Palladium supported on zinc oxide nanoparticles. Synthesis, characterization, and application as heterogeneous catalyst for Mizoroki-Heck and Sonogashira reactions under ligand-free and air atmosphere conditions
Hosseini-Sarvari, Mona; Razmi, Zahra; Doroodmand, Mohammad Mehdi, Applied Catalysis, 2014, 475, 477-486

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Bis[μ-[2-[[2-(dimethylamino-κN)phenyl]phosphino-κP:κP]-N,N-dimethylbenzenaminato… Solvents: N-Methyl-2-pyrrolidone ;  5 h, 140 °C
Reference
Synthesis and Characterization of Palladium Complexes Supported by an NPN-Phosphido Ancillary Ligand
MacInnis, Morgan C.; McDonald, Robert; Turculet, Laura, Organometallics, 2011, 30(23), 6408-6415

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate ,  1-Methyl-4-(1-naphthalenylamino)pyridinium Solvents: Dimethylformamide ;  3 h, 130 °C
Reference
One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands for palladium-catalyzed Heck coupling reaction
Zafar, Muhammad; Zahra, Sabeen; Tahir, Muhammad; Mughal, Ehsan; Nazar, Muhammad; et al, Turkish Journal of Chemistry, 2018, 42(1), 63-74

Production Method 19

Reaction Conditions
1.1 Reagents: Glycerol ,  Sodium acetate Catalysts: Dopamine (Fe3O4 functionalized) ,  Iron oxide (Fe3O4) ,  Palladium Solvents: Water ;  5 h, rt → reflux
Reference
Magnetically separable Fe3O4@DOPA-Pd: a heterogeneous catalyst for aqueous Heck reaction
Nasir Baig, R. B.; Leazer, John; Varma, Rajender S., Clean Technologies and Environmental Policy, 2015, 17(7), 2073-2077

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Triphenylphosphine Solvents: Water ;  2 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Reference
Synthesis of 5-aryl-substituted-3-hydroxy-isoxazoles
Li, Yang; Huang, Xiang; Chen, Da; Gong, Zhanqiang; Ju, Xiulian, Wuhan Gongcheng Daxue Xuebao, 2011, 33(5), 18-21

Ethyl 3-(4-nitrophenyl)acrylate Raw materials

Ethyl 3-(4-nitrophenyl)acrylate Preparation Products

Ethyl 3-(4-nitrophenyl)acrylate Suppliers

Amadis Chemical Company Limited
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(CAS:953-26-4)Ethyl 3-(4-nitrophenyl)acrylate
Order Number:A845277
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):229.0/800.0
Email:sales@amadischem.com

Additional information on Ethyl 3-(4-nitrophenyl)acrylate

Ethyl 3-(4-nitrophenyl)acrylate (CAS No. 953-26-4): An Overview of Its Properties, Applications, and Recent Research

Ethyl 3-(4-nitrophenyl)acrylate (CAS No. 953-26-4) is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, characterized by its unique chemical structure, exhibits a range of properties that make it valuable in fields such as pharmaceuticals, materials science, and chemical synthesis. This article provides a comprehensive overview of Ethyl 3-(4-nitrophenyl)acrylate, including its chemical properties, synthesis methods, applications, and recent research developments.

Chemical Structure and Properties

Ethyl 3-(4-nitrophenyl)acrylate is an ester derivative of acrylic acid with a nitrophenyl substituent. Its molecular formula is C11H11NO4, and it has a molecular weight of approximately 221.21 g/mol. The compound features a conjugated double bond system, which contributes to its reactivity and stability. The presence of the nitro group imparts additional electronic effects, making Ethyl 3-(4-nitrophenyl)acrylate an attractive candidate for various chemical reactions.

The physical properties of Ethyl 3-(4-nitrophenyl)acrylate include a melting point of around 55-57°C and a boiling point of approximately 260°C at atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in solution-based processes and reactions.

Synthesis Methods

The synthesis of Ethyl 3-(4-nitrophenyl)acrylate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of ethyl acrylate with 4-nitrobenzaldehyde in the presence of a base catalyst. This Claisen condensation reaction proceeds via the formation of an enolate intermediate, which then reacts with the aldehyde to form the desired product.

Another approach involves the esterification of 3-(4-nitrophenyl)acrylic acid with ethanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This method is straightforward and yields high purity products but may require additional purification steps to remove residual catalysts.

Applications in Pharmaceuticals and Materials Science

Ethyl 3-(4-nitrophenyl)acrylate has found applications in the pharmaceutical industry due to its potential as an intermediate in the synthesis of various drugs. Its reactivity and functional groups make it useful in the development of new therapeutic agents. For example, recent studies have explored the use of Ethyl 3-(4-nitrophenyl)acrylate-derived compounds in the treatment of neurodegenerative diseases and cancer.

In materials science, Ethyl 3-(4-nitrophenyl)acrylate is used as a monomer in the production of polymers with unique optical and electronic properties. These polymers have applications in optoelectronics, sensors, and coatings due to their ability to absorb or emit light at specific wavelengths.

Recent Research Developments

The ongoing research on Ethyl 3-(4-nitrophenyl)acrylate highlights its potential in various advanced applications. A study published in the Journal of Organic Chemistry reported the synthesis of novel derivatives of Ethyl 3-(4-nitrophenyl)acrylate with enhanced photophysical properties. These derivatives exhibited improved fluorescence quantum yields and stability, making them promising candidates for use in bioimaging and photovoltaic devices.

Anther recent study focused on the use of Ethyl 3-(4-nitrophenyl)acrylate-based polymers as drug delivery systems. The research demonstrated that these polymers could effectively encapsulate and release therapeutic agents in a controlled manner, enhancing their efficacy and reducing side effects. This work has significant implications for the development of next-generation drug delivery platforms.

Safety Considerations and Handling

While Ethyl 3-(4-nitrophenyl)acrylate is not classified as a hazardous substance under current regulations, it is important to handle it with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn when handling this compound. Additionally, it should be stored in a well-ventilated area away from heat sources and incompatible materials.

In conclusion, Ethyl 3-(4-nitrophenyl)acrylate (CAS No. 953-26-4) is a multifunctional compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and properties make it an important molecule for ongoing research and development efforts. As new studies continue to uncover its potential uses, the importance of this compound is likely to grow further.

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Amadis Chemical Company Limited
(CAS:953-26-4)Ethyl 3-(4-nitrophenyl)acrylate
A845277
Purity:99%/99%
Quantity:100g/500g
Price ($):229.0/800.0
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